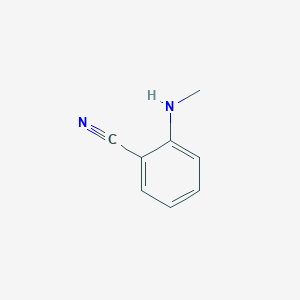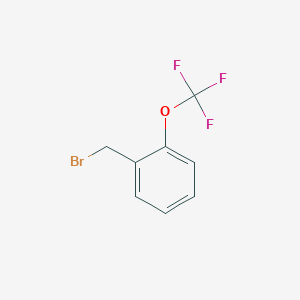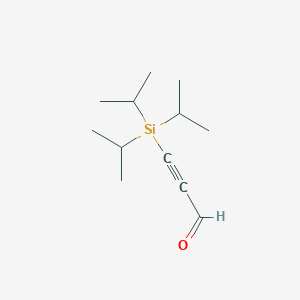![molecular formula C7H11N3OS3 B176589 2-[(5-mercapto-1,3,4-tiadiazol-2-il)tio]-N-propilacetamida CAS No. 155329-60-5](/img/structure/B176589.png)
2-[(5-mercapto-1,3,4-tiadiazol-2-il)tio]-N-propilacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties .
Aplicaciones Científicas De Investigación
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and as a corrosion inhibitor
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide typically involves the reaction of 5-mercapto-1,3,4-thiadiazole with N-propylacetamide under specific conditions. One common method involves the use of chloroacetyl chloride as a reagent, which is added dropwise to a stirred cold solution of the starting materials in dimethylformamide (DMF) at 0°C. The mixture is then stirred at room temperature for several hours to complete the reaction .
Industrial Production Methods
Industrial production of thiadiazole derivatives often employs electrochemical techniques due to their efficiency and cost-effectiveness. For instance, constant current electrolysis (CCE) is used to form S-S and S-C bonds in the compound. This method is advantageous as it consumes low energy and temperature, offers high selectivity, and is in line with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break these disulfide bonds back into thiol groups.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles like alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various thiadiazole derivatives with different functional groups, depending on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide involves its interaction with various molecular targets. The compound can form disulfide bonds with thiol groups in proteins, affecting their function. This interaction can disrupt microbial cell walls, leading to antimicrobial effects. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to inhibit specific enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-5-mercapto-1,3,4-thiadiazole
- 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)benzene-1,4-diol
- 2-mercapto-5-methyl-1,3,4-thiadiazole
Uniqueness
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide is unique due to its specific functional groups that enhance its biological activity and its ability to form stable disulfide bonds. This makes it particularly effective as an antimicrobial and anti-inflammatory agent compared to other thiadiazole derivatives .
Propiedades
IUPAC Name |
N-propyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS3/c1-2-3-8-5(11)4-13-7-10-9-6(12)14-7/h2-4H2,1H3,(H,8,11)(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDDHXUELYDWNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NNC(=S)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-ethoxy-5H-imidazo[1,2-b]pyrazole](/img/structure/B176538.png)

